molecular formula C18H18N2O3S B2703856 3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one CAS No. 361150-63-2

3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one

Katalognummer: B2703856
CAS-Nummer: 361150-63-2
Molekulargewicht: 342.41
InChI-Schlüssel: AHPDQPJQSCAGGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This product is the quinazolin-4-one derivative, 3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one. Quinazolin-4-one is a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities. Compounds based on this core structure have been reported to exhibit significant pharmacological properties, including antibacterial , anti-inflammatory , and anticancer activities . The 2-mercapto substitution and the 3,4-dimethoxyphenethyl side chain in this specific compound are functional groups of high research interest, often explored for their potential to modulate biological activity and interaction with enzymatic targets. Researchers value this compound as a key intermediate or target molecule in the synthesis of more complex heterocyclic systems, such as those fused with 1,3,4-thiadiazole or 1,2,4-triazole rings, for the development of new bioactive agents . All studies should be conducted in accordance with laboratory safety guidelines. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-22-15-8-7-12(11-16(15)23-2)9-10-20-17(21)13-5-3-4-6-14(13)19-18(20)24/h3-8,11H,9-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPDQPJQSCAGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3NC2=S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its potential as an anticancer agent and inhibitor of various protein kinases.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The resulting structure exhibits a quinazoline ring system with a phenyl ethyl substituent and a mercapto group, which are critical for its biological activity. The molecular formula for the compound is C18H16N2O3SC_{18}H_{16}N_2O_3S .

Anticancer Properties

Research indicates that quinazolinone derivatives, including 3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this quinazolinone demonstrate potent inhibitory effects against cyclin-dependent kinases (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR) .

Table 1: Inhibitory Activity of Quinazolinone Derivatives

CompoundTarget KinaseIC50 (µM)
2iCDK20.173
3iHER20.079
3fEGFR0.150

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.

The mechanism underlying the anticancer activity of quinazolinones involves their ability to inhibit key signaling pathways associated with tumor growth. Specifically, they act as ATP non-competitive inhibitors against CDK2 and as ATP competitive inhibitors against EGFR . This dual mechanism enhances their potential effectiveness in targeting cancer cells.

Case Studies

A series of studies have evaluated the anticancer efficacy of quinazolinone derivatives:

  • In Vitro Studies : Compounds were tested against various cancer cell lines such as MCF7 (breast cancer) and A2780 (ovarian cancer). Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like imatinib and lapatinib, demonstrating their potential as effective anticancer agents .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the quinazoline ring significantly influenced biological activity. For example, dimethoxy groups at positions 6 and 7 on the benzene ring were associated with increased cytotoxicity against tested cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antitumor properties. For instance, a study synthesized various analogues of 2-substituted mercapto-3H-quinazolinones and evaluated their in vitro antitumor activity. Notably, compounds showed mean growth inhibitory concentrations (GI50) comparable to established chemotherapeutics like 5-fluorouracil (5-FU) and gefitinib. The specific compound with similar structural features exhibited promising GI50 values, indicating potential as an effective anticancer agent .

Case Study: Synthesis and Evaluation

A specific case study involved synthesizing a series of quinazolinone derivatives and assessing their antitumor efficacy against various cancer cell lines. The results highlighted that certain modifications to the quinazolinone structure could enhance its cytotoxic effects. For example, compounds with specific substituents on the phenyl ring demonstrated improved activity against breast cancer cell lines .

Antimicrobial Properties

In addition to antitumor activity, quinazolinone derivatives have shown significant antimicrobial effects. Research indicates that modifications in the structure can lead to enhanced activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. One study reported that compounds derived from similar structures exhibited minimum inhibitory concentrations (MIC) that suggest their potential as antimicrobial agents .

Comparative Antimicrobial Activity

CompoundTarget BacteriaMIC (µg/ml)
Compound AMycobacterium smegmatis6.25
Compound BPseudomonas aeruginosa12.5
3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-oneTBD

Enzyme Inhibition Studies

The compound has also been explored for its ability to inhibit certain enzymes linked to disease processes. In particular, studies have focused on its interaction with targets involved in cancer progression and microbial resistance mechanisms. The structure–activity relationship (SAR) studies indicate that the presence of the mercapto group enhances binding affinity to these targets .

Example of Enzyme Targeting

One research effort identified that modifications to the quinazolinone scaffold could lead to selective inhibition of polyketide synthase enzymes, which are crucial for the biosynthesis of various natural products and secondary metabolites in bacteria. This finding suggests a pathway for developing new antibiotics based on this compound's structure .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Quinazolinone Derivatives

To contextualize the properties of the target compound, a comparative analysis with structurally analogous derivatives is provided below. Key parameters include substituent effects, molecular formulas, biological activities, and synthesis methodologies.

Structural and Functional Comparison

Table 1: Comparative Overview of Quinazolinone Derivatives
Compound Name Substituents Molecular Formula Biological Activity/Notes References
Target Compound 3-(3,4-Dimethoxyphenethyl), 2-mercapto C₁₈H₁₇N₂O₃S Potential CA IX/XII inhibitor (theoretical)
3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one 3-(2-Chlorophenyl), 2-mercapto C₁₄H₉ClN₂OS CA IX/XII inhibition (IC₅₀: 8.2–12.3 nM)
3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one 3-(3-Chlorophenyl), 2-mercapto C₁₄H₉ClN₂OS Moderate CA inhibition (IC₅₀: 15–30 nM)
3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one 3-(2,3-Dimethylphenyl), 2-mercapto C₁₆H₁₄N₂OS Not explicitly reported; structural analog
3-Allyl-2-mercapto-3H-quinazolin-4-one 3-Allyl, 2-mercapto C₁₁H₁₀N₂OS Used in synthesis optimization studies
3-(2-Methoxyphenyl)-2-mercapto-3H-quinazolin-4-one 3-(2-Methoxyphenyl), 2-mercapto C₁₅H₁₂N₂O₂S Limited activity data; solubility studies

Pharmacological Insights

  • Carbonic Anhydrase Inhibition ():
    The 2-mercapto group chelates zinc in CA active sites, a mechanism shared across derivatives. Chloro-substituted compounds show higher potency, but methoxy groups may improve selectivity for tumor-associated isoforms (CA IX/XII) .
  • Theoretical Studies (): Molecular docking of the methyl analog (3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-methyl-3H-quinazolin-4-one) predicts stable binding to CA IX, suggesting the mercapto variant (target compound) could exhibit enhanced affinity due to stronger zinc interaction .

Q & A

Q. Advanced

  • In vitro assays : Test inhibition of enzymes (e.g., cyclooxygenase for analgesic activity) at varying concentrations (IC₅₀ values).
  • In vivo models : Administer doses (10–100 mg/kg) in rodent pain models (e.g., tail-flick test) with controls for bioavailability .
  • SAR studies : Compare with analogs (e.g., 3-(trifluoromethoxyphenyl) derivatives) to identify critical substituents .

How to address contradictions in reported bioactivity data across studies?

Advanced
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Perform:

  • HPLC purity checks (>98% purity required).
  • Meta-analysis : Compare IC₅₀ values under standardized protocols (e.g., pH 7.4 buffer).
  • Structural analogs : Test 3-(4-chlorophenyl) or 3-(thienyl) derivatives to isolate substituent effects .

What computational tools predict the compound’s reactivity or binding modes?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate interactions with targets (e.g., COX-2 active site).
  • ADMET prediction (SwissADME) : Estimate logP (~2.8) and solubility (<0.1 mg/mL) to guide formulation .
  • MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .

How to design SAR studies for optimizing pharmacological properties?

Q. Advanced

  • Core modifications : Replace the quinazolinone ring with pyrimidinone or triazinone to alter rigidity.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding affinity.
  • Bioisosteres : Replace the thiol (-SH) with methylsulfonyl (-SO₂CH₃) to reduce toxicity .

What strategies improve regioselectivity in quinazolinone derivatization?

Q. Advanced

  • Directed ortho-metalation : Use lithiation (n-BuLi) at the 2-position to install aryl groups selectively.
  • Protecting groups : Temporarily block the thiol with trityl groups during alkylation steps.
  • Microwave irradiation : Enhances regioselectivity in cyclocondensation (e.g., 80% yield vs. 50% conventional) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.